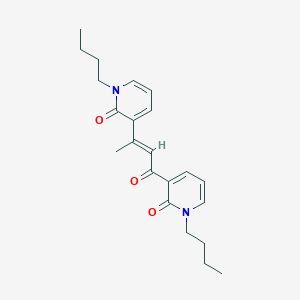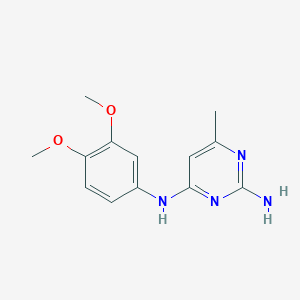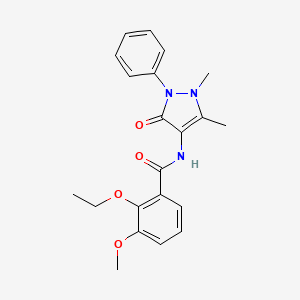
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone), commonly referred to as BB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BB-4 is a chelator that binds to metal ions and has been studied for its potential use in several biomedical applications.
Wissenschaftliche Forschungsanwendungen
BB-4 has been widely studied for its potential applications in several biomedical fields. It has been shown to have a high affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for the treatment of metal-related diseases. BB-4 has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, BB-4 has been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to chelate metal ions that are involved in the formation of amyloid plaques.
Wirkmechanismus
BB-4 acts as a chelator that binds to metal ions, preventing them from participating in biological processes. BB-4 has been shown to have a high affinity for copper, zinc, and iron ions, which are involved in several biological processes, including DNA synthesis and neurotransmitter regulation. By chelating these metal ions, BB-4 can inhibit the growth of cancer cells and prevent the formation of amyloid plaques in neurodegenerative diseases.
Biochemical and Physiological Effects:
BB-4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BB-4 has also been shown to prevent the formation of amyloid plaques in neurodegenerative diseases by chelating metal ions that are involved in the formation of these plaques. Additionally, BB-4 has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BB-4 in lab experiments has several advantages and limitations. One advantage is its high affinity for metal ions, which makes it a useful tool for studying metal-related diseases. BB-4 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BB-4 is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, BB-4 may not be effective in all types of cancer cells, which can limit its potential use in cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of BB-4. One potential direction is the development of BB-4 derivatives that have improved efficacy and reduced toxicity. Additionally, BB-4 could be studied for its potential use in other diseases that are related to metal ion dysregulation, such as diabetes and cardiovascular disease. Finally, the mechanism of action of BB-4 could be further elucidated to better understand its potential applications in biomedical research.
Synthesemethoden
BB-4 can be synthesized using a multi-step procedure that involves the reaction between 2-acetylpyridine and butylamine to form 2-benzoylpyridine. The reaction of 2-benzoylpyridine with crotonaldehyde produces 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine). Finally, the reaction of 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine) with butylamine yields BB-4.
Eigenschaften
IUPAC Name |
1-butyl-3-[(E)-4-(1-butyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-12-23-14-8-10-18(21(23)26)17(3)16-20(25)19-11-9-15-24(22(19)27)13-7-5-2/h8-11,14-16H,4-7,12-13H2,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIBPHOUWNEAAU-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)C(=CC(=O)C2=CC=CN(C2=O)CCCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=CC=C(C1=O)/C(=C/C(=O)C2=CC=CN(C2=O)CCCC)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one dihydrochloride](/img/structure/B5373367.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)


![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)

![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)

![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)